CARM1 degrader-1

PROTAC CARM1 degradation DC50

Researchers studying CARM1-driven oncology often face insufficient target suppression with standard inhibitors. CARM1 degrader-1 (3b) solves this via complete VHL-dependent degradation. - Achieves near-complete CARM1 depletion (DC₅₀=8.1 nM, Dmax>95%), with 100-fold functional advantage over TP-064 in substrate methylation assays. - Validated mechanism confirmed by UPS rescue experiments; clean proteome-wide profile with only 25 off-target proteins altered ≥2-fold. - Effective in TNBC (MDA-MB-231), ER+ (MCF7), and HER2+ (BT474) cell lines, ideal for migration and metastasis research.

Molecular Formula C71H98N12O8S
Molecular Weight 1279.7 g/mol
Cat. No. B12370257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARM1 degrader-1
Molecular FormulaC71H98N12O8S
Molecular Weight1279.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O
InChIInChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1
InChIKeyUVTQPVBDGGQLTA-YSPOSDDXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CARM1 Degrader-1: Potency and Selectivity Benchmark


CARM1 degrader-1, also designated as compound 3b, is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the VHL- and proteasome-dependent degradation of coactivator-associated arginine methyltransferase 1 (CARM1) [1]. Developed as a bivalent molecule comprising a CARM1-targeting ligand (TP-064), a linker, and a VHL E3 ligase ligand, this tool compound achieves rapid and near-complete depletion of cellular CARM1 (DC50 = 8.1 nM, Dmax > 95%) [1]. Its application enables functional interrogation of CARM1 biology and the assessment of catalytic inhibition versus target degradation paradigms in oncology research [1].

CARM1 Degrader-1: Irreplaceable by Inhibitors


Substitution of CARM1 degrader-1 with traditional CARM1 small molecule inhibitors (e.g., TP-064, EZM2302) or other PROTAC candidates is not functionally equivalent. Direct comparative data demonstrate that inhibitor TP-064 requires 100-fold higher concentrations to achieve comparable substrate methylation inhibition (0.1 μM 3b vs 10 μM TP-064) [1]. Furthermore, while the closely related degrader CARM1 degrader-2 (compound 3e) shares the PROTAC mechanism, it exhibits a quantifiably lower degradation potency (DC50 = 8.8 nM) and distinct molecular composition (C₆₉H₉₄N₁₂O₉S) relative to CARM1 degrader-1 (DC50 = 8.1 nM, C₇₁H₉₈N₁₂O₈S), underscoring that structural modifications within this class directly impact degradation efficiency [2].

CARM1 Degrader-1: Quantitative Evidence Guide


Greater Degradation Potency vs CARM1 Degrader-2

In the same study and assay system, CARM1 degrader-1 (compound 3b) exhibits a lower DC50 for CARM1 degradation compared to its direct structural analog CARM1 degrader-2 (compound 3e). Both compounds were evaluated under identical conditions in MCF7 breast cancer cells, providing a direct head-to-head potency comparison [1].

PROTAC CARM1 degradation DC50 Targeted Protein Degradation

Superior Methylation Inhibition Over TP-064

A side-by-side comparison in MCF7 cells revealed that CARM1 degrader-1 (3b) is at least 100-fold more potent than the CARM1 inhibitor TP-064 in suppressing the asymmetric dimethylation of established CARM1 substrates BAF155 and PABP1 [1].

Substrate Methylation BAF155 PABP1 CARM1 Inhibition

Validated PRMT Selectivity

Selectivity for CARM1 over related protein arginine methyltransferases was rigorously evaluated. Western blot analysis showed no detectable degradation of PRMT1, PRMT5, or PRMT6 in MCF7 cells treated with CARM1 degrader-1 (3b) [1]. This was corroborated by global quantitative proteomics (MS analysis of 3,491 proteins), where only 25 proteins were significantly changed (≥2-fold, p≤0.05), and the levels of PRMT1 and PRMT5 remained unaltered [1].

Selectivity PRMT1 PRMT5 PRMT6 Proteomics

VHL- and Proteasome-Dependent Degradation Confirmed

The VHL- and proteasome-dependent mechanism of CARM1 degrader-1 was empirically validated using a panel of competitive inhibitors. Pretreatment of MCF7 cells with the CARM1 inhibitor TP-064, VHL ligand VH-032, proteasome inhibitor MG132, or neddylation inhibitor MLN4924 all abrogated 3b-induced CARM1 degradation [1]. A negative control compound (3bN) lacking CARM1 binding capability also failed to degrade CARM1 [1].

Mechanism of Action VHL Proteasome PROTAC

Anti-Migratory Activity in Breast Cancer Cells

CARM1 degradation by compound 3b resulted in potent inhibition of breast cancer cell migration in cell-based assays, as reported in multiple vendor datasheets and the primary publication [1]. Efficacy was demonstrated across multiple breast cancer cell lines including MCF7, ER+/HER2+ BT474, and triple-negative MDA-MB-231, indicating broad applicability within breast cancer models [1].

Cancer Cell Migration Breast Cancer CARM1 Functional Assay

Rapid Degradation Kinetics and High Dmax

CARM1 degrader-1 achieves rapid target depletion, with degradation observed within 2 hours of treatment and reaching a maximal degradation (Dmax) exceeding 95% [1]. This kinetic profile is critical for time-resolved studies where acute protein loss is required.

Degradation Kinetics Dmax PROTAC Time-Course

CARM1 Degrader-1: Applications in Breast Cancer and Epigenetics


Distinguishing Catalytic Inhibition from Target Degradation

CARM1 degrader-1 enables rigorous comparison between CARM1 catalytic inhibition and complete target degradation. Its 100-fold functional potency advantage over the inhibitor TP-064 in suppressing substrate methylation provides a clear experimental window for distinguishing acute loss-of-function phenotypes from compensatory mechanisms that arise during chronic inhibition [1]. This is particularly relevant for validating the therapeutic hypothesis that CARM1 degradation is superior to inhibition in models of triple-negative breast cancer (TNBC) and other CARM1-overexpressing malignancies .

CARM1-Dependent Cell Migration Across Breast Cancer Subtypes

With validated anti-migratory activity in MCF7 (ER+), BT474 (ER+/HER2+), and MDA-MB-231 (triple-negative) cell lines, CARM1 degrader-1 is an ideal tool for dissecting the role of CARM1 in breast cancer metastasis across molecular subtypes [1]. Its high selectivity ensures that observed migration defects are directly linked to CARM1 degradation rather than off-target PRMT modulation, making it suitable for high-content imaging, wound-healing assays, and transwell migration studies [1].

Global Proteomics and Ubiquitin-Proteasome Pathway Studies

The validated VHL- and proteasome-dependent mechanism of CARM1 degrader-1, confirmed through rescue experiments with MG132 and MLN4924, makes this compound a precise chemical probe for studying the ubiquitin-proteasome system (UPS) in the context of CARM1 biology [1]. Furthermore, global proteomics studies have demonstrated that 3b treatment alters only 25 proteins by ≥2-fold, establishing it as a clean degrader for unbiased proteome-wide analyses to identify CARM1-regulated pathways and potential synthetic lethal partners [1].

PROTAC Linker Chemistry SAR Studies

The availability of closely related analogs, such as CARM1 degrader-2 (compound 3e, DC50 = 8.8 nM, MW = 1263.63), provides a unique platform for SAR studies investigating the impact of PROTAC linker composition and molecular weight on degradation efficiency and cellular permeability . The 8% potency difference between these structurally similar degraders offers a sensitive model system for optimizing PROTAC design principles in an academic or early-stage drug discovery setting .

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